molecular formula C17H14N2O8 B4546376 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate

4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B4546376
M. Wt: 374.3 g/mol
InChI Key: WMRLXZLINUWDTO-UHFFFAOYSA-N
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Description

4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further esterified with 2,4-dinitrobenzoic acid

Properties

IUPAC Name

(4-propoxycarbonylphenyl) 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c1-2-9-26-16(20)11-3-6-13(7-4-11)27-17(21)14-8-5-12(18(22)23)10-15(14)19(24)25/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLXZLINUWDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate typically involves the esterification of 4-(propoxycarbonyl)phenol with 2,4-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro groups on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-(propoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous or alcoholic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Reduction: 4-(propoxycarbonyl)phenyl 2,4-diaminobenzoate.

    Hydrolysis: 4-(propoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.

Scientific Research Applications

4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate depends on the specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example:

    Nucleophilic substitution: The nitro groups can act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions or interactions with biological targets.

Comparison with Similar Compounds

4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate can be compared with other similar compounds, such as:

    4-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with a methoxycarbonyl group instead of a propoxycarbonyl group.

    4-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with an ethoxycarbonyl group instead of a propoxycarbonyl group.

    4-(butoxycarbonyl)phenyl 2,4-dinitrobenzoate: Similar structure but with a butoxycarbonyl group instead of a propoxycarbonyl group.

The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate
Reactant of Route 2
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4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate

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